molecular formula C14H16N2O3 B2844070 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile CAS No. 2034455-61-1

6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile

Cat. No.: B2844070
CAS No.: 2034455-61-1
M. Wt: 260.293
InChI Key: KRTLMNCOFYHSSU-UHFFFAOYSA-N
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Description

6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains a spirocyclic acetal moiety and a nicotinonitrile group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-Dioxaspiro[4One common method starts with the preparation of 1,4-dioxaspiro[4.5]decan-8-ol, which is then reacted with nicotinonitrile under specific conditions to yield the desired compound .

Industrial Production Methods

While detailed industrial production methods for 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile are not widely documented, the synthesis generally involves scalable chemical processes that ensure high yield and purity. These methods often utilize catalytic reactions and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the spirocyclic acetal or nicotinonitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce primary amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic acetal and nicotinonitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-ol: A related compound with similar structural features but lacking the nicotinonitrile group.

    1,4-Dioxaspiro[4.5]decan-8-one: Another similar compound with a ketone group instead of the nicotinonitrile group.

Uniqueness

6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile stands out due to the presence of both the spirocyclic acetal and nicotinonitrile groups, which confer unique chemical properties and reactivity. This combination makes it a valuable compound for various research applications and distinguishes it from other related compounds.

Properties

IUPAC Name

6-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-9-11-1-2-13(16-10-11)19-12-3-5-14(6-4-12)17-7-8-18-14/h1-2,10,12H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTLMNCOFYHSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC3=NC=C(C=C3)C#N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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